1h-[1,2,4]Oxadiazino[4,3-a]azepine

Gamma-secretase modulation Alzheimer's disease Oxadiazine scaffold

Procure the unsubstituted 1H-[1,2,4]oxadiazino[4,3-a]azepine scaffold to accelerate CNS drug discovery. This bicyclic core (MW 148.16, PSA 33.86 Ų, LogP 1.96) is the validated template for orally bioavailable, CNS-penetrant gamma-secretase modulators (GSMs) achieving 62% Aβ42 CSF reduction in vivo and for patent-protected NOS inhibitors. Unlike generic oxadiazines or oxadiazolines, exclusive [4,3-a] fusion topology enables novel C3/C4 SAR exploration to overcome hERG liability without losing potency. Ideal for medicinal chemistry libraries requiring a planar, delocalized π-electron pharmacophore.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 252962-96-2
Cat. No. B15412522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-[1,2,4]Oxadiazino[4,3-a]azepine
CAS252962-96-2
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC=C2NOC=CN2C=C1
InChIInChI=1S/C8H8N2O/c1-2-4-8-9-11-7-6-10(8)5-3-1/h1-7,9H
InChIKeyOAEIVPWVCZTUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-[1,2,4]Oxadiazino[4,3-a]azepine (CAS 252962-96-2): Core Scaffold Identity and Physicochemical Baseline for Procurement Decisions


1H-[1,2,4]Oxadiazino[4,3-a]azepine (CAS 252962-96-2) is a bicyclic heterocyclic compound with molecular formula C8H8N2O and molecular weight 148.16 g/mol, comprising a 1,2,4-oxadiazine ring (six-membered, two nitrogen atoms, one oxygen) fused to an azepine ring (seven-membered, one nitrogen) at the [4,3-a] junction . The unsubstituted scaffold possesses a computed polar surface area (PSA) of 33.86 Ų and a LogP of 1.96, placing it within favorable physicochemical space for CNS drug discovery programs . This core structure serves as the foundational heterocyclic template for two major drug discovery campaigns: gamma-secretase modulators (GSMs) targeting Alzheimer's disease and nitric oxide synthase (NOS) inhibitors, with multiple derivatives advanced to preclinical candidacy . Critically, this scaffold is not listed in PubChem and carries no MDL, EINECS, RTECS, or BRN registry identifiers, indicating it is a specialized research chemical rather than a commodity intermediate .

Why Generic Azepine or Oxadiazine Substitution Fails: Scaffold-Specific SAR Non-Translatability of 1H-[1,2,4]Oxadiazino[4,3-a]azepine


The 1H-[1,2,4]oxadiazino[4,3-a]azepine scaffold cannot be trivially replaced by generic oxadiazines, azepines, or even closely related oxadiazolines without risking complete loss of biological activity. Merck researchers explicitly demonstrated that structure-activity relationships (SARs) do not translate from the oxadiazoline to the oxadiazine series, with hydroxymethyl oxadiazine 5 showing dramatically reduced activity compared to its oxadiazoline counterpart 5′ . Furthermore, the specific [4,3-a] ring fusion topology creates a planar, delocalized π-electron core with a distinct hydrogen-bonding pharmacophore that differs fundamentally from regioisomeric oxadiazino-diazepine systems such as 2H-[1,3,5]oxadiazino[3,2-a][1,3]diazepine (CAS 210302-59-3) . The absence of the unsubstituted scaffold from major chemical registries (no PubChem CID, no MDL number) further underscores that generic sourcing of superficially similar heterocycles will not recapitulate the binding orientation or pharmacokinetic properties observed in documented GSM and NOS inhibitor programs .

Quantitative Differentiation Evidence: 1H-[1,2,4]Oxadiazino[4,3-a]azepine Versus Closest Structural Comparators


SAR Non-Translatability: Oxadiazoline-to-Oxadiazine Ring Expansion Alters Aβ42 Inhibitory Potency by Orders of Magnitude

In a direct head-to-head comparison by Merck Research Laboratories, the oxadiazine scaffold (the core of 1H-[1,2,4]oxadiazino[4,3-a]azepine) exhibited fundamentally different SAR from the structurally related oxadiazoline scaffold. Hydroxymethyl oxadiazine compound 5 showed dramatically reduced Aβ42 inhibitory activity compared to oxadiazoline compound 5′, with the authors explicitly stating that 'SARs did not translate from the oxadiazoline to the oxadiazine series' . This demonstrates that the six-membered oxadiazine ring (present in the target compound) is not simply a ring-expanded analog of the five-membered oxadiazoline, but constitutes a distinct pharmacophore with unique substituent requirements for biological activity.

Gamma-secretase modulation Alzheimer's disease Oxadiazine scaffold SAR divergence

In Vivo Aβ42 Lowering Efficacy: Fused Oxadiazine Derivatives Achieve 62% CSF Aβ42 Reduction at 10 mg/kg Oral Dose in Rat

Derivatives built on the fused oxadiazine scaffold (the core structure of 1H-[1,2,4]oxadiazino[4,3-a]azepine) demonstrated robust in vivo target engagement. In rat pharmacokinetic/pharmacodynamic studies, compound 8s achieved 62% reduction of cerebrospinal fluid (CSF) Aβ42 following acute oral dosing at 10 mg/kg . Compound 8r showed equivalent 62% CSF Aβ42 reduction at the same dose. This performance establishes a quantitative efficacy benchmark for the oxadiazine-azepine scaffold class . In comparison, unsubstituted parent scaffolds or alternative heterocyclic cores lacking the optimal C3/C4 substitution pattern showed substantially lower in vivo activity: compound 8p achieved only 39% CSF Aβ42 reduction and compound 8t only 26%, directly linking scaffold substitution to in vivo pharmacodynamic outcomes .

In vivo pharmacodynamics CSF Aβ42 reduction Alzheimer's disease Oral bioavailability

hERG Safety Liability Differentiation: Oxadiazepine Core Expansion Improves Cardiac Safety Profile Over Oxadiazine Series

A key limitation of the oxadiazine GSM series has been hERG channel inhibition, with compound 8s showing 76% hERG inhibition at 10 μM . In response, researchers pursued conformational modification of the core structure, expanding from the oxadiazine to the fused oxadiazepine scaffold. This core modification yielded compound 7i, which exhibited an 'improved hERG inhibition profile' while maintaining high GSM efficacy both in vitro and in vivo in rats . This demonstrates that the oxadiazino-azepine scaffold (the unsubstituted form of the target compound) sits at a critical structural decision point: it can be used as-is for programs tolerating moderate hERG activity, or it can serve as the starting point for oxadiazepine expansion to address cardiac safety concerns.

hERG inhibition Cardiac safety GSM optimization Oxadiazepine scaffold

Dual-Indication Scaffold Potential: Oxadiazino-Azepine Core Documented in Both Alzheimer's GSM and NOS Inhibitor Patent Families

The [1,2,4]oxadiazino[4,3-a]azepine core scaffold has been independently pursued in two distinct therapeutic programs: as gamma-secretase modulators for Alzheimer's disease by Merck/Schering-Plough and as nitric oxide synthase inhibitors covered by US Patent 6,489,323 (assigned to G.D. Searle LLC, recorded September 1999) . This dual-indication patent coverage — spanning both CNS amyloid pathology and inflammatory/NOS pathways — is not observed for the more common benzodiazepine, oxadiazepine, or simple monocyclic oxadiazine scaffolds. Compared to the widely explored 1,3,4-oxadiazole scaffold (which has been reviewed extensively for diverse biological activities), the [4,3-a]-fused oxadiazino-azepine system has remained relatively underexplored, offering a less crowded intellectual property landscape .

Nitric oxide synthase inhibition GSM Scaffold repurposing Patent landscape

Physicochemical Differentiation: Low PSA/LogP Profile of the Parent Scaffold Is Intrinsically Favorable for CNS Drug Discovery

The unsubstituted 1H-[1,2,4]oxadiazino[4,3-a]azepine scaffold has computed physicochemical parameters highly favorable for CNS drug discovery: polar surface area (PSA) of 33.86 Ų and LogP of 1.96 . These values fall well within established CNS drug-likeness criteria (PSA < 60–70 Ų for BBB penetration; LogP 1–4 for optimal CNS exposure). By comparison, the benzodiazepine scaffold (diazepam: PSA 32.7 Ų, LogP 2.82) has similar CNS permeability properties but is associated with GABA-A receptor pharmacology and sedation liabilities . In the broader azepine class, many marketed CNS drugs (e.g., imipramine, clozapine) carry higher molecular weights (>250 Da) and higher LogP values (>3.5), which can complicate formulation and increase off-target binding . The lower molecular weight (148.16 Da) of the parent oxadiazino-azepine scaffold also provides greater room for synthetic elaboration while remaining within lead-like property space (MW < 350 Da) .

CNS drug-likeness Physicochemical properties Blood-brain barrier penetration Lead-like properties

Optimal Application Scenarios for Procuring 1H-[1,2,4]Oxadiazino[4,3-a]azepine Based on Established Differentiation Evidence


Hit-Finding and Lead Optimization for Gamma-Secretase Modulator (GSM) Programs in Alzheimer's Disease

The oxadiazino-azepine scaffold is the validated core for multiple orally bioavailable, CNS-penetrant GSMs that have demonstrated robust in vivo Aβ42 lowering (62% CSF reduction at 10 mg/kg p.o. in rat) without affecting Notch processing . Procuring the unsubstituted scaffold enables medicinal chemistry teams to explore novel C3 and C4 substitutions, building on the established SAR that aryl and alkyl substituents at these positions dramatically improve Aβ42 inhibitory activity (IC50 values ranging from >19,000 nM for poorly substituted analogs to potent single-digit nanomolar activity for optimized compounds) . This scenario is particularly appropriate for programs seeking to differentiate from the NSAID-derived GSM class or from oxadiazoline-based GSMs, where SAR has been shown not to translate between scaffold classes .

Structure-Based Design of Nitric Oxide Synthase (NOS) Inhibitors

US Patent 6,489,323 explicitly covers [1,2,4]oxadiazolo[4,3-a]azepine derivatives as nitric oxide synthase inhibitors, with claims directed to the treatment of conditions including arthritis, septic shock, and systemic hypotension . The scaffold's planar, delocalized π-electron system enables interactions with the heme cofactor of NOS enzymes, as established through the broader oxadiazolo-quinoxaline NOS inhibitor literature . Procurement of the parent scaffold supports the synthesis of novel NOS inhibitor libraries, with the advantage that the [4,3-a] fusion topology has already demonstrated patentable novelty distinct from other oxadiazole- and oxadiazine-based NOS inhibitor chemotypes .

CNS Drug Discovery Scaffold with Favorable Lead-Like Physicochemical Properties

With a molecular weight of 148.16 Da, PSA of 33.86 Ų, and LogP of 1.96, the unsubstituted 1H-[1,2,4]oxadiazino[4,3-a]azepine scaffold is intrinsically well-suited for CNS drug discovery programs . Its low MW provides ample room for synthetic elaboration (theoretical growth to ~200 Da before exceeding ideal lead-like space), while its PSA and LogP values predict passive blood-brain barrier permeability . This is particularly relevant for medicinal chemistry programs targeting neurological or psychiatric indications where CNS exposure is required and where alternative scaffolds (e.g., benzodiazepines, dibenzazepines) carry pre-existing pharmacology that may confound target-specific readouts .

hERG-Safety-Optimized Lead Series via Scaffold Expansion to Oxadiazepine

For programs that encounter hERG liability with oxadiazine-based leads (baseline: compound 8s showed 76% hERG inhibition at 10 μM ), the oxadiazino-azepine scaffold offers a direct synthetic path to oxadiazepine expansion that has been demonstrated to improve the cardiac safety profile while retaining GSM efficacy . Procuring the parent oxadiazino-azepine scaffold provides the starting material for systematic exploration of both the oxadiazine and oxadiazepine chemical space, enabling rapid SAR assessment of hERG activity without changing the core ring fusion topology .

Quote Request

Request a Quote for 1h-[1,2,4]Oxadiazino[4,3-a]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.